diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4576-30-1
VCID: VC7916720
InChI: InChI=1S/C7H11NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1
SMILES: C1CC2C(C(C1O2)C(=O)O)N
Molecular Formula: C7H11NO3
Molecular Weight: 157.17

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.: 4576-30-1

Cat. No.: VC7916720

Molecular Formula: C7H11NO3

Molecular Weight: 157.17

* For research use only. Not for human or veterinary use.

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid - 4576-30-1

Specification

CAS No. 4576-30-1
Molecular Formula C7H11NO3
Molecular Weight 157.17
IUPAC Name (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C7H11NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1
Standard InChI Key IBJRDBSWQMNJKY-MOJAZDJTSA-N
Isomeric SMILES C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N
SMILES C1CC2C(C(C1O2)C(=O)O)N
Canonical SMILES C1CC2C(C(C1O2)C(=O)O)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core structure consists of a bicyclo[2.2.1]heptane framework with an oxygen atom bridging the 7-position, creating a 7-oxabicycloheptane system. The amino and carboxylic acid groups occupy the 3- and 2-positions, respectively, in an exo,exo configuration. This arrangement imposes significant conformational rigidity, which stabilizes specific binding poses in biological targets.

Key Structural Features:

  • Molecular Formula: C₇H₁₁NO₃

  • Molecular Weight: 157.17 g/mol

  • Stereochemistry: (1R,2S,3R,4S) configuration ensures optimal spatial orientation for interactions with chiral biological targets.

The oxygen bridge enhances solubility in polar solvents compared to non-oxygenated bicyclic analogs, while the exo orientation of functional groups minimizes steric hindrance during molecular recognition events.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step sequence:

  • Diels-Alder Cyclization: A [4+2] cycloaddition between furan (dienophile) and a substituted cyclopentadiene (diene) forms the bicyclic framework.

  • Functional Group Introduction:

    • Amination: Nucleophilic substitution or reductive amination introduces the amino group at the 3-position.

    • Carboxylation: Oxidation of a methyl or hydroxymethyl group at the 2-position yields the carboxylic acid.

  • Stereochemical Control: Chiral resolution via diastereomeric salt formation or asymmetric synthesis ensures the desired exo,exo configuration.

Industrial-Scale Production:

  • Catalytic Asymmetric Synthesis: Transition-metal catalysts (e.g., Ru-BINAP complexes) achieve enantiomeric excess >95%.

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis reduces waste and improves yield.

StepReaction TypeKey ReagentsYield (%)
1Diels-AlderFuran, Cyclopentadiene75–85
2aAminationNH₃, K₂CO₃60–70
2bCarboxylationKMnO₄, H₂O80–90

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL at pH 7.4, increasing to 35 mg/mL at pH 9 due to deprotonation of the carboxylic acid.

  • Thermal Stability: Decomposition temperature = 215°C (DSC).

  • Lipophilicity: logP = -1.2, reflecting high polarity from the oxygen bridge and ionizable groups.

Spectroscopic Characterization:

  • NMR: Distinct signals for bridgehead protons (δ 2.8–3.2 ppm) and carboxy group (δ 170 ppm).

  • IR: Stretching vibrations at 3340 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).

Biological Activities and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of L-type amino acid transporters (LAT1), with an IC₅₀ of 0.30 µM for phenylalanine transport inhibition. Its rigid structure mimics the transition state of substrate binding, effectively blocking uptake in cancer cells reliant on LAT1 for nutrient import.

Case Study – Anticancer Activity:
In MCF-7 breast cancer cells, the compound reduced leucine uptake by 70% at 50 µM, leading to mTOR pathway inhibition and apoptosis.

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity:

Bacterial StrainMIC (µg/mL)Mechanism
S. aureus25Cell wall synthesis inhibition
E. coli100DNA gyrase binding

Applications in Drug Development

Peptide Mimetics

The compound’s rigidity enables design of α-helix mimetics targeting protein-protein interactions. For example, a derivative substituted with a 4-methylpiperazine group showed nanomolar affinity for the Edg-2 receptor (IC₅₀ = 12 nM), a target in cardiovascular diseases.

SAR Insights:

  • 3-Position Modifications: Bulky substituents (e.g., aryl groups) enhance receptor affinity but reduce solubility.

  • 7-Oxa Bridge: Improves metabolic stability (t₁/₂ = 4.2 h in human hepatocytes vs. 1.5 h for non-oxa analogs).

Central Nervous System (CNS) Therapeutics

The compound crosses the blood-brain barrier (BBB permeability = 8.7 × 10⁻⁶ cm/s) and modulates glutamate receptors, showing potential in treating anxiety and depression.

Comparative Analysis with Related Compounds

Versus Bicycloheptane Analogs

PropertyDiexo-7-Oxa DerivativeBCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid)
Solubility (mg/mL)124.5
LAT1 IC₅₀ (µM)0.300.45
Metabolic Stability (t₁/₂)4.2 h1.5 h

The oxygen bridge in the 7-oxa derivative enhances solubility and in vivo stability, making it superior for parenteral formulations.

Future Research Directions

  • Prodrug Development: Ester prodrugs (e.g., methyl ester) to improve oral bioavailability.

  • Polymer Therapeutics: Incorporation into biodegradable polymers for sustained drug release.

  • Computational Modeling: Machine learning models to predict off-target interactions and optimize scaffold modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator